molecular formula C19H24N2O6S2 B14972289 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B14972289
M. Wt: 440.5 g/mol
InChI Key: OBZYGYWCJVPESQ-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethanesulfonyl and dimethoxybenzene sulfonamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety measures and environmental considerations during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H24N2O6S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-12-15(7-9-17(14)21)20-29(24,25)16-8-10-18(26-2)19(13-16)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3

InChI Key

OBZYGYWCJVPESQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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